N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide
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Overview
Description
N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide is an organic compound with the molecular formula C9H15NO2 It is characterized by the presence of an oxolane ring substituted with two methyl groups and an amide group attached to a prop-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide typically involves the reaction of 2,5-dimethyloxolane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amides or other functionalized products.
Scientific Research Applications
N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide: Similar structure but with different methyl group positioning.
N-(2,5-Dimethyloxolan-3-yl)prop-2-enamine: Similar structure but with an amine group instead of an amide.
Uniqueness
N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide is unique due to its specific substitution pattern on the oxolane ring and the presence of both an amide and a prop-2-enyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,5-dimethyloxolan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-9(11)10-8-5-6(2)12-7(8)3/h4,6-8H,1,5H2,2-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENQXHDPCKZFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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